2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonate, indolium, and tetrazine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the indolium core through cyclization reactions.
- Introduction of the sulfonate groups via sulfonation reactions.
- Attachment of the penta-1,3-dienyl chain through conjugation reactions.
- Incorporation of the tetrazine moiety via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfonate groups may be susceptible to oxidation under certain conditions.
Reduction: The indolium core can be reduced to form different derivatives.
Substitution: The tetrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce indole derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores but different substituents.
Sulfonate-Containing Compounds: Molecules with sulfonate groups that exhibit similar reactivity.
Tetrazine Derivatives: Compounds with tetrazine moieties that share similar chemical properties.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C44H51N7O10S3 |
---|---|
Molecular Weight |
934.1 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61) |
InChI Key |
ZXNMMOJPJIHIMB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/5\C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.